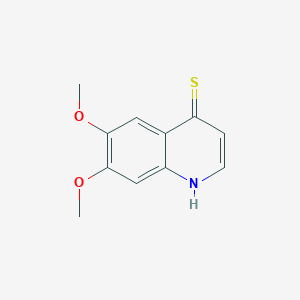

6,7-Dimethoxyquinoline-4(1H)-thione

説明

特性

CAS番号 |

417722-22-6 |

|---|---|

分子式 |

C11H11NO2S |

分子量 |

221.28 g/mol |

IUPAC名 |

6,7-dimethoxy-1H-quinoline-4-thione |

InChI |

InChI=1S/C11H11NO2S/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11(7)15/h3-6H,1-2H3,(H,12,15) |

InChIキー |

ADNTZFZWZQYGDI-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C(=S)C=CN2)OC |

製品の起源 |

United States |

The Molecular Structure and Tautomeric Dynamics of 6,7-Dimethoxyquinoline-4(1H)-thione: A Technical Guide for Drug Development

Executive Summary

The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous high-profile kinase inhibitors (e.g., lenvatinib, cabozantinib, and erlotinib analogs)[1]. While the oxygenated analogs (quinolones) have been exhaustively studied, the thio-analogs—specifically 6,7-dimethoxyquinoline-4(1H)-thione (CAS RN 417722-22-6)—present unique physicochemical properties driven by complex tautomeric equilibria.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we dissect the causality behind the thione-thiol tautomerism, detail a self-validating synthetic protocol, and establish robust analytical workflows necessary for drug development professionals working with thioquinoline derivatives.

The Thione-Thiol Tautomeric Equilibrium: Mechanistic Causality

The structural behavior of 6,7-dimethoxyquinoline-4(1H)-thione is defined by its ability to exist in two distinct tautomeric forms: the NH-4-thione (hydrogen attached to the ring nitrogen) and the 4-quinolinethiol (hydrogen attached to the exocyclic sulfur). Understanding which form predominates is critical, as it dictates the molecule's reactivity, target binding affinity, and pharmacokinetic profile.

Phase-Dependent Structural Shifts

The equilibrium is not static; it is entirely dictated by the physical phase and the dielectric constant of the environment[2].

-

Gas Phase (Thiol Preponderance): In the isolated gas phase, the absence of solvent molecules prevents the stabilization of highly polar species. Mass spectrometry and Density Functional Theory (DFT) calculations (utilizing PM3, MP2, and B3LYP/6-311++G(d,p) methods) confirm that the 4-thiol form is thermodynamically preferred[3]. The causality here is driven by the preservation of full aromaticity within the quinoline ring, which minimizes the internal energy of the isolated molecule.

-

Solid and Solution Phases (Thione Exclusivity): In condensed phases, the equilibrium shifts exclusively to the NH-4-thione form[4]. The thione monomer possesses a significantly higher dipole moment (approx. 7.7 D) compared to the thiol. In polar solvents, this high dipole moment leads to profound solvent stabilization. Furthermore, in the solid state, the NH-4-thione forms highly stable, hydrogen-bonded dimers (N-H···S=C) with massive dipole moments (>18 D), completely overriding the intrinsic gas-phase preference[2].

Figure 1: Phase-dependent tautomeric equilibrium of 6,7-dimethoxyquinoline-4-thione.

Quantitative Data Summary

To facilitate rapid comparison for computational modeling and structural biology, the key physicochemical properties of the two tautomers are summarized below:

| Property | 6,7-Dimethoxyquinoline-4(1H)-thione | 6,7-Dimethoxyquinoline-4-thiol |

| Tautomeric State | NH-Thione (Keto-analog) | SH-Thiol (Enol-analog) |

| Phase Preference | Solution (Polar), Solid State | Gas Phase |

| Dipole Moment (approx.) | High (~7.7 D monomer, >18.0 D dimer) | Low (~2.5 - 3.0 D) |

| Intermolecular Bonding | Strong N-H···S=C dimers | Weak S-H interactions |

| Diagnostic NMR Signal | N-H (~13-14 ppm), C=S (~190 ppm) | S-H (~3-4 ppm), C-S (~140 ppm) |

Experimental Protocol: Synthesis and Isolation

The synthesis of 4-quinolinethiones historically follows a logical progression from their more readily available oxygenated precursors (4-quinolones)[5]. The conversion relies on the direct thionation of the carbonyl group.

Step-by-Step Methodology

The following protocol outlines a highly selective thionation using Phosphorus pentasulfide (

-

Preparation of the Reaction Matrix: Suspend 1.0 equivalent of 6,7-dimethoxyquinolin-4(1H)-one in a high-boiling, inert solvent. Diethylene glycol dimethyl ether (diglyme) or anhydrous pyridine are optimal choices, as they facilitate the dissolution of the thionating agent and stabilize the transition state[6].

-

Thionation: Add 1.5 equivalents of Phosphorus pentasulfide (

) and 1.5 equivalents of sodium bicarbonate (to buffer the system and prevent acid-catalyzed side reactions). Heat the mixture to 80–100 °C under an inert nitrogen atmosphere for 2 to 4 hours[6]. Causality Note: -

Aqueous Quench: Cool the reaction mixture to room temperature and slowly pour it into vigorously stirred ice water. Stir for 40 minutes. This step is critical to safely hydrolyze residual, highly reactive phosphorus byproducts into water-soluble phosphoric acid derivatives[6].

-

Isolation & Purification: Collect the precipitated yellow/orange solid via vacuum filtration. Wash extensively with cold water. Purify the crude product by recrystallization from hot ethanol or a DMF/water mixture to yield pure 6,7-dimethoxyquinoline-4(1H)-thione.

Figure 2: Experimental workflow for the synthesis and validation of the thione derivative.

Analytical Validation System

A protocol is only as reliable as its validation framework. To definitively prove the success of the thionation and confirm the tautomeric state, a self-validating analytical system must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard

-

Protocol: Utilize 2D

HSQC and HMBC techniques[2]. -

Validation Logic: The presence of a strong cross-peak between the highly deshielded proton (approx. 13-14 ppm) and the ring nitrogen (

) unequivocally proves that the proton resides on the nitrogen (NH-thione form) in solution, rather than on the sulfur. Furthermore, the

X-Ray Crystallography & FT-IR

-

Protocol: Grow single crystals via slow evaporation from a polar solvent (e.g., ethanol).

-

Validation Logic: X-ray diffraction will reveal the C=S bond length (typically ~1.68 Å, characteristic of a double bond rather than a C-S single bond of ~1.75 Å). FT-IR will show the absence of the strong C=O stretch (~1630 cm

) and the appearance of a distinct C=S stretching frequency in the 1100–1200 cm

References

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at:[Link]

-

Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives. ResearchGate. Available at:[Link]

- EP1415987A1 - Nitrogenous aromatic ring compounds. Google Patents.

Sources

Thermodynamic Stability and Tautomeric Dynamics of Quinoline-4-Thione Derivatives: A Comprehensive Technical Guide

Executive Summary

Quinoline-4-thione derivatives represent a highly versatile class of heterocyclic compounds with profound implications in modern drug discovery. From exhibiting potent antifungal activity against phytopathogens like Sclerotinia sclerotiorum[1] to acting as highly selective inhibitors of human aldosterone synthase (CYP11B2) for the treatment of hyperaldosteronism[2][3], the pharmacological utility of the quinoline scaffold is undeniable. However, the successful integration of these thio-derivatives into clinical pipelines hinges on a rigorous understanding of their thermodynamic stability and phase-dependent tautomerism. This whitepaper provides an in-depth mechanistic analysis of quinoline-4-thione tautomeric equilibrium, supported by quantum chemical validation, and outlines field-proven, self-validating protocols for their synthesis and structural characterization.

The Tautomeric Paradox: Phase-Dependent Thermodynamic Stability

The core structural complexity of quinoline-4-thiones lies in their ability to exist in two distinct tautomeric forms: the quinoline-4-thione (NH-4-thione) and the quinoline-4-thiol (4-mercaptoquinoline) . Understanding the causality behind their phase-dependent stability is critical for accurate molecular modeling and formulation development.

Gas Phase Dynamics: The Dominance of the 4-Thiol

In the gas phase, the absence of solvent molecules removes dielectric stabilization. Under these vacuum conditions, the highly polar, zwitterionic character of the NH-4-thione form becomes energetically unfavorable. Consequently, mass spectrometry confirms the co-existence of both isomers, but quantum chemical techniques—specifically PM3, MP2, and B3LYP calculations—demonstrate a definitive thermodynamic preponderance of the 4-thiol tautomer[4][5]. The lack of intermolecular hydrogen bonding forces the molecule to adopt the less polar thiol configuration to minimize its internal energy state[6].

Condensed Phase Dynamics: The Exclusive Existence of the NH-4-Thione

Conversely, in condensed phases (solution and solid state), the equilibrium shifts dramatically.

-

In Solution: Polar solvents stabilize the strong dipole moment of the thione form.

-

In Solid State: X-ray crystallography and FT-IR spectroscopy confirm that these molecules exist exclusively as NH-4-thiones[4][6]. The thermodynamic driving force here is the formation of robust intermolecular hydrogen-bonded chains (C=S···H–N). The higher dipole moment of the thione dimer significantly increases its stability in polar environments compared to the monomeric thiol[6].

Phase-dependent tautomeric equilibrium of quinoline-4-thione derivatives.

Quantitative Data: Tautomeric Distribution

To streamline analytical expectations during drug development, the thermodynamic distribution and corresponding validation techniques are summarized below.

Table 1: Tautomeric Distribution and Analytical Validation Across Phases

| Phase | Dominant Tautomer | Thermodynamic Driver | Primary Analytical Technique | Computational Validation |

| Gas | Quinoline-4-thiol | Minimization of molecular dipole | High-Resolution Mass Spectrometry | PM3, MP2, B3LYP |

| Solution | Quinoline-4-thione | Solvent dielectric stabilization | ¹H and ¹³C NMR (DMSO-d6/CDCl3) | PCM-B3LYP(MP2)/6-31+G(d) |

| Solid | Quinoline-4-thione | Intermolecular H-bonding (C=S···H-N) | X-ray Crystallography, FT-IR | Intermolecular Dimer Models |

Experimental Protocols: Synthesis and Self-Validating Characterization

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system . The following methodologies detail the optimal synthesis of quinoline-4-thiones and the internal controls required to unequivocally prove their tautomeric state.

Thionation Synthesis Workflows

The conversion of quinolin-4(1H)-ones to quinoline-4-thiones is typically achieved via two primary reagents. The choice of reagent dictates the purity and yield of the final product.

Protocol A: Thionation via Lawesson's Reagent (Standard Approach)

-

Preparation: Suspend 1.0 equivalent of the quinolin-4(1H)-one precursor and 1.0 equivalent of Lawesson's reagent in a dry solvent mixture (e.g., 50 mL dry toluene and 5 mL dry THF)[3].

-

Reaction: Reflux the suspension for 30 minutes under a strict nitrogen atmosphere to prevent oxidative degradation[3].

-

Isolation: Cool to room temperature, remove the solvent in vacuo, and purify the residue via flash chromatography on silica gel[3].

Protocol B: Thionation via Crystalline P₄S₁₀-Pyridine Complex (High-Selectivity Approach) Causality Note: Conventional P₄S₁₀ in pyridine often contains impurities that complicate downstream purification. Utilizing an isolated, crystalline P₄S₁₀-pyridine complex in solvents like acetonitrile provides exceptionally selective thionation and significantly cleaner crude products[7].

-

Preparation: Dissolve the quinolone precursor in dry acetonitrile.

-

Reaction: Add the crystalline P₄S₁₀-pyridine complex and heat to reflux.

-

Isolation: The cleaner reaction profile often allows for direct crystallization of the thione product upon cooling, bypassing the need for extensive chromatography[7].

Self-Validating NMR Protocol for Tautomer Assignment

Relying solely on the chemical shift of the mobile proton (NH vs. SH) in NMR is an analytical risk due to rapid solvent exchange. To create a self-validating dataset:

-

Synthesize Locked Standards: Generate the N-methylated derivative (an obligate thione) and the S-methylated derivative (an obligate thioether) of your target compound[4][5].

-

Comparative ¹³C NMR: Acquire the ¹³C NMR spectra for the unknown target and both locked standards in the same solvent (e.g., DMSO-d6).

-

Validation: The ¹³C chemical shift of the C4 carbon in the target molecule will closely align with the N-methylated standard (confirming the NH-4-thione state in solution) and deviate significantly from the S-methylated standard[4][5].

Standardized workflow for the synthesis and structural validation of quinoline-4-thiones.

Conclusion

The thermodynamic stability of quinoline-4-thione derivatives is a dynamic, phase-dependent phenomenon. While quantum chemical models and gas-phase analytics highlight the stability of the 4-thiol tautomer[4][6], practical drug formulation and solution-phase assays must account for the exclusive presence of the NH-4-thione[4]. By employing highly selective thionation reagents and self-validating analytical protocols, researchers can confidently harness the pharmacological potential of these compounds for advanced therapeutic applications.

References

1.1 - ResearchGate[1] 2.2 - Google Patents[2] 3. 3 - Uni-Saarland[3] 4.7 - ResearchGate[7] 5.4 - ResearchGate[4] 6.5 - ResearchGate[5] 7.6 - ResearchGate[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility profile of 6,7-Dimethoxyquinoline-4(1H)-thione in organic solvents

[1]

Executive Summary

6,7-Dimethoxyquinoline-4(1H)-thione is a bicyclic heteroaromatic compound characterized by high lattice energy and significant pH-dependent solubility.[1] Its solubility profile is governed by the thione-thiol tautomeric equilibrium , which dictates its interaction with protic and aprotic solvents.[1]

Structural & Thermodynamic Basis[1][2]

Tautomeric Equilibrium (Thione vs. Thiol)

Understanding the solubility of this compound requires analyzing its tautomerism. In the solid state and in polar solvents, the compound predominantly exists in the thione (A) form rather than the thiol (B) form.[1]

-

Thione Form (A): Characterized by a secondary amine (N-H) and a thiocarbonyl (C=S).[1] This form allows for strong intermolecular hydrogen bonding (N-H

S=C), leading to a high melting point and "brick-dust" solubility behavior.[1] -

Thiol Form (B): Aromatized quinoline ring with a mercapto group (-SH).[1] This form is favored in high pH conditions (formation of thiolate) or specific gas-phase environments.[1]

Thermodynamic Implication: Solvents capable of disrupting the thione hydrogen bond network (e.g., DMSO via S=O acceptor) are the most effective solubilizers.

Visualization of Tautomerism & Solvent Interaction

The following diagram illustrates the equilibrium and how polar aprotic solvents stabilize the species.

Caption: Tautomeric equilibrium favoring the thione form in solution, stabilized by polar aprotic solvents.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their efficiency in dissolving 6,7-Dimethoxyquinoline-4(1H)-thione. This hierarchy is derived from experimental purification protocols and Hansen Solubility Parameter (HSP) analysis.

Solubility Tier List

| Solubility Class | Solvents | Mechanism of Action | Typical Usage |

| High (>50 mg/mL) | DMSO, DMF, DMAc | High dipole moment; disruption of thione H-bonds.[1] | Stock solutions, Reaction media.[1][2] |

| Moderate (10–50 mg/mL) | Acetic Acid, Formic Acid | Protonation of Quinoline Nitrogen ( | Acid-mediated solubilization.[1] |

| Sparingly Soluble (1–10 mg/mL) | Methanol, Ethanol (Hot) , Chloroform | Weak H-bonding; requires thermal energy to overcome lattice energy.[1] | Recrystallization (often combined with anti-solvents). |

| Insoluble (<0.1 mg/mL) | Water (Neutral), Hexane, Diethyl Ether | High polarity mismatch (Water) or lack of H-bonding capability (Hexane).[1] | Anti-solvents for precipitation. |

Temperature Dependence (Thermodynamics)

The solubility of 6,7-Dimethoxyquinoline-4(1H)-thione generally follows the van't Hoff equation , indicating an endothermic dissolution process (

-

Trend: Solubility increases exponentially with temperature.

-

Practical Application: This steep solubility curve in alcohols (Ethanol/Methanol) is exploited for purification. The compound dissolves in boiling ethanol but crystallizes out upon cooling to room temperature or

.

Experimental Protocols

To establish a precise solubility curve (Mole Fraction vs. Temperature), two methodologies are recommended: the Laser Monitoring Observation Technique (Dynamic) for speed and the Shake-Flask Method (Static) for equilibrium accuracy.[1]

Protocol A: Laser Monitoring Observation Technique (Dynamic)

Best for generating polythermal solubility curves quickly.[1]

-

Preparation: Accurately weigh a known mass (

) of 6,7-Dimethoxyquinoline-4(1H)-thione into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of the solvent (e.g., Methanol). -

Setup: Equip the vessel with a laser source, a light intensity detector, and a precise thermometer (

).[1] -

Dissolution: Heat the mixture slowly (

) while stirring. -

Detection: Record the temperature at which the laser intensity reaches the maximum (indicating the disappearance of all solid particles/turbidity). This is the saturation temperature (

) for the specific mole fraction. -

Iteration: Add more solute to the same vessel and repeat to generate a full curve.

Protocol B: Shake-Flask Method (Equilibrium Standard)

Best for determining thermodynamic solubility at a fixed temperature (e.g., 298.15 K).[1]

-

Saturation: Add excess 6,7-Dimethoxyquinoline-4(1H)-thione to the solvent in a sealed flask.

-

Equilibration: Agitate the flask in a thermostatic shaker at the target temperature for 72 hours to ensure equilibrium (Thione-Thiol balance).

-

Sedimentation: Allow the phases to separate for 4 hours.

-

Sampling: Filter the supernatant using a heated syringe filter (0.45

) to prevent precipitation during transfer. -

Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at

nm or

Purification Workflow Visualization

The following diagram outlines the standard purification logic based on solubility differentials.

Caption: Recrystallization workflow leveraging the temperature-dependent solubility profile.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459611, 6,7-Dimethoxy-4-quinolinol (Tautomer Analog). Retrieved from [Link]

-

Gao, H., et al. (2016).[1] Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Avdeef, A. (2007).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for solubility protocols).

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

Engineering the Hinge-Binder: Electronic Properties and Synthetic Methodologies of 6,7-Dimethoxy Substituted Quinolines in Targeted Therapeutics

Executive Summary

The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry. It forms the core structural motif of several FDA-approved multi-kinase inhibitors, including lenvatinib, cabozantinib, and 1 [1]. For drug development professionals, selecting the 6,7-dimethoxy substitution is rarely a mere steric consideration; it is a deliberate electronic tuning strategy.

This whitepaper provides an in-depth analysis of the electronic properties of 6,7-dimethoxy substituted quinolines, their impact on molecular orbital dynamics, and a self-validating synthetic methodology for generating potent 4-anilinoquinoline kinase inhibitors.

Electronic Tuning: Molecular Orbital Dynamics & Reactivity

HOMO-LUMO Modulation and Nitrogen Basicity

The addition of methoxy groups at the 6 and 7 positions of the quinoline ring fundamentally alters the electron density of the fused bicyclic system. While oxygen is electronegative and exerts a mild inductive pull (-I effect), the lone pairs on the oxygen atoms strongly donate electron density into the aromatic system via resonance (+R effect).

This resonance significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy level, increasing the overall polarizability of the molecule [2]. More importantly, this electron density localizes partially on the quinoline nitrogen (N1). By increasing the basicity of N1, the 6,7-dimethoxy substitution enhances the molecule's capability to act as a superior hydrogen-bond acceptor. In the context of rational drug design, this nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide (e.g., a cysteine residue) in the hinge region of a kinase's ATP-binding pocket [3].

The C4 Electrophilic Center

Despite the electron-donating nature of the 6,7-dimethoxy groups, the 4-position of the quinoline ring remains highly activated toward Nucleophilic Aromatic Substitution (SNAr) when substituted with a leaving group like chloride. The electronegative N1 atom withdraws electron density from the ortho and para positions (C2 and C4). This creates a localized electron deficiency at C4, making 2 an ideal, highly reactive electrophilic intermediate for synthesizing diverse libraries of targeted inhibitors [4].

Application in Kinase Inhibition

The 6,7-dimethoxyquinoline core is exceptionally effective at competing with ATP in hyperactive signaling pathways, such as the Hepatocyte Growth Factor (HGF)/c-Met pathway. The dimethoxy groups typically project outward toward the solvent-exposed "Extra I" pocket, enhancing aqueous solubility and providing a vector for further functionalization without disrupting the core hinge-binding mechanics.

HGF/c-Met signaling pathway blocked by 6,7-dimethoxyquinoline inhibitors.

Experimental Methodology: Self-Validating Synthesis Protocol

To harness the electronic properties of this scaffold, researchers frequently synthesize 6,7-dimethoxy-4-anilinoquinolines. As an Application Scientist, I mandate that every synthetic workflow must be a self-validating system to ensure high yield and structural integrity.

Synthetic Workflow Diagram

Standard SNAr synthetic workflow for 6,7-dimethoxy-4-anilinoquinolines.

Step-by-Step Protocol & Causality

Objective: Synthesize a 6,7-dimethoxy-N-(substituted-phenyl)quinolin-4-amine via SNAr [5].

-

Reaction Setup: Combine 4-chloro-6,7-dimethoxyquinoline (5.0 mmol) and the appropriate substituted aniline (6.0 mmol) in 40 mL of isopropanol.

-

Causality: A 1.2 molar equivalent excess of the aniline ensures the complete consumption of the more valuable quinoline core. Isopropanol is selected because its boiling point (82°C) provides the exact thermal energy required to overcome the SNAr activation barrier without causing thermal degradation, while its polar protic nature stabilizes the transition state.

-

-

Thermal Activation: Stir the mixture at reflux for 5 hours.

-

Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (DCM:MeOH 10:1). The disappearance of the high-Rf starting chloride and the appearance of a lower-Rf polar amine spot validates the progression of the C-N bond formation.

-

-

Isolation: Cool to room temperature and concentrate the mixture under reduced pressure.

-

Causality: Complete removal of the protic solvent is critical here; residual isopropanol will severely disrupt the resolution of the subsequent normal-phase silica gel chromatography.

-

-

Purification: Purify the solid residue by column chromatography on silica gel, eluting with a DCM/MeOH (10/1) gradient to furnish the target compound.

-

Structural Validation (NMR & HRMS):

-

1H NMR (DMSO-d6): Validation is achieved by observing two distinct singlets integrating to 3H each around δ 3.99–4.04 ppm (confirming the intact 6,7-dimethoxy groups) and a broad singlet >8.0 ppm (confirming the newly formed secondary amine NH).

-

HRMS (ESI+): Confirm the exact mass [M+H]+ to validate elemental composition and rule out the formation of dimers.

-

Data Presentation: Structure-Activity Relationship (SAR)

The electronic and steric nature of the aniline substituent directly impacts the biological efficacy of the resulting 6,7-dimethoxyquinoline. Below is a summarized SAR data table demonstrating the in vitro inhibitory activity of various synthesized derivatives against c-Met kinase [5].

| Compound ID | Aniline Substituent (R-group) | Yield (%) | Melting Point (°C) | c-Met Kinase IC₅₀ (µM) |

| 12f | 4-Chlorophenyl | 58% | 330–332 | Moderate Activity |

| 12g | 4-Bromophenyl | 64% | 280–282 | Moderate Activity |

| 12j | o-Tolyl (2-Methylphenyl) | 48% | 174–175 | Moderate Activity |

| 12n | Optimized Benzimidazole Derivative | - | - | 0.030 ± 0.008 |

Data Interpretation: The 6,7-dimethoxyquinoline core provides the baseline hinge-binding affinity. However, as seen with Compound 12n, extending the aniline moiety to occupy deeper hydrophobic pockets (such as the DFG-out allosteric site) drastically lowers the IC₅₀ into the low nanomolar range, creating a highly potent inhibitor [5].

References

-

Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors Source: MDPI URL:[Link]

-

First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents Source: ACS Publications URL:[Link]

-

4-Chloro-6,7-dimethoxyquinoline Source: ResearchGate / Acta Crystallographica Section E URL:[Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Technical Guide: Thione-Thiol Tautomeric Equilibrium in 4-Substituted Quinolines

Executive Summary

This guide provides a comprehensive technical analysis of the thione-thiol tautomeric equilibrium in 4-substituted quinolines. While often simplified as "4-mercaptoquinolines," these heterocycles predominantly exist as quinoline-4(1H)-thiones in both solid state and solution. Understanding this equilibrium is critical for medicinal chemistry, as the specific tautomer dictates hydrogen bonding capability, metal chelation (e.g., in metalloenzyme inhibition), and solubility profiles. This document details the thermodynamic drivers, analytical discrimination methods, and validated experimental protocols for characterizing these systems.

Part 1: Mechanistic Fundamentals

The core equilibrium exists between the 4-mercaptoquinoline (thiol) and the quinoline-4(1H)-thione (thione) forms. Unlike simple heteroaromatics where aromatization drives the thiol form, 4-substituted quinolines favor the thione.

Thermodynamic Drivers[1][2]

-

Thioamide Resonance: The thione form is stabilized by a strong dipolar resonance contribution (

). The loss of aromaticity in the pyridine ring is energetically compensated by the high stability of the thioamide bond and the retained aromaticity of the fused benzene ring. -

Solvation: The highly polar thione form is significantly stabilized in polar solvents (DMSO, MeOH, Water) via dipole-dipole interactions and hydrogen bonding.

-

Proton Transfer: The proton resides on the nitrogen (N1) in the thione form, creating a donor-acceptor motif distinct from the S-H donor of the thiol.

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that locks the thione conformation.

Figure 1: Tautomeric pathway showing the thermodynamic sink toward the thione form and the oxidative risk of the thiol intermediate.

Part 2: Analytical Characterization

Distinguishing between thione and thiol forms requires specific analytical techniques. Relying solely on IUPAC naming conventions or simple IR can lead to erroneous structural assignments.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state characterization.

| Feature | Thione Form (Quinoline-4(1H)-thione) | Thiol Form (4-Mercaptoquinoline) |

| Aromatic region, distinct coupling | ||

| Shielded relative to pyridine-like nitrogen | Deshielded pyridine-like nitrogen |

X-Ray Crystallography

In the solid state, bond lengths provide definitive proof of the tautomer.

-

C4=S Bond: ~1.67–1.70 Å (Indicates double bond character).

-

C4-S Bond: ~1.75–1.78 Å (Indicates single bond character).

-

C-N Bond: The C2-N1 and C8a-N1 bonds in thiones are shorter than typical single bonds, reflecting the thioamide resonance.

Analytical Decision Tree

Figure 2: Analytical workflow for structural assignment.

Part 3: Experimental Protocols

Synthesis of 4-Quinoline-4(1H)-thiones

Principle: Nucleophilic substitution of 4-chloroquinolines using thiourea is preferred over NaSH to avoid disulfide formation and over-oxidation.

Protocol:

-

Reactants: Dissolve 4-chloroquinoline derivative (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Reflux: Heat to reflux for 3–6 hours. The reaction proceeds via an isothiouronium salt intermediate.

-

Hydrolysis: Cool the mixture. Add aqueous NaOH (2M, 2.0 eq) and reflux for an additional 1 hour to cleave the intermediate.

-

Workup: Acidify carefully with dilute HCl or Acetic Acid to pH 5–6. The thione precipitates as a yellow/orange solid.

-

Purification: Recrystallize from Ethanol/DMF. Avoid chromatography on silica if possible, as it can catalyze oxidation to disulfides.

Determination of Equilibrium Constant ( )

Since

Reagents:

-

Analyte: The 4-thioquinoline of interest.

-

Standard A (Fixed Thiol): 4-(Methylthio)quinoline (S-methylated).

-

Standard B (Fixed Thione): 1-Methylquinoline-4(1H)-thione (N-methylated).

Step-by-Step Protocol:

-

Preparation: Prepare

M solutions of the Analyte, Standard A, and Standard B in the target solvent (e.g., Water, MeOH, DMSO). -

Scanning: Record UV-Vis spectra (200–500 nm).

-

Observation: Standard A (Thiol) typically shows

~300–320 nm. Standard B (Thione) shows

-

-

Calculation: Assume the molar absorptivity (

) of the tautomers equals that of the fixed standards at the analytical wavelength. -

Validation: Repeat in solvents of varying polarity (e.g., Cyclohexane vs. Water). A decrease in

in non-polar solvents confirms the equilibrium model.

Part 4: Environmental & Structural Determinants

Solvent Effects

The equilibrium is highly sensitive to solvent polarity (Solvatochromism).

-

Polar Protic (Water, MeOH): Stabilize the Thione form via H-bonding to the thioamide sulfur.

-

Polar Aprotic (DMSO, DMF): Stabilize the Thione form via dipole stabilization.

-

Non-Polar (Benzene, CCl

): Shift equilibrium slightly toward the Thiol form, though the thione usually remains major.

Substituent Effects (Hammett Correlation)

The electronic nature of substituents on the benzene ring (positions 5, 6, 7, 8) influences the basicity of the ring nitrogen.[1]

-

Electron Donating Groups (EDG): Increase electron density on the ring nitrogen, stabilizing the protonated state (Thione).

-

Electron Withdrawing Groups (EWG): Decrease N-basicity. While they might theoretically favor the thiol, the loss of resonance energy usually prevents a full shift. However, EWGs at position 3 (adjacent to C4) can sterically or electronically destabilize the C=S bond.

Part 5: Pharmacological Implications

1. DNA Intercalation: The planar, aromatic structure of the thione form mimics acridines. The N-H moiety acts as a hydrogen bond donor to DNA base pairs, while the sulfur atom can interact with the phosphate backbone or soft metal centers in enzymes.

2. Metalloenzyme Inhibition:

In biological systems, the thiol form (as the thiolate anion,

3. Oxidative Stress (The Disulfide Trap): In vivo, 4-thioquinolines can oxidize to disulfides (4,4'-diquinolyldisulfide). This is a reversible redox switch. Drug candidates containing this moiety must be evaluated for their "redox cycling" potential, which can generate Reactive Oxygen Species (ROS) and cause cellular toxicity.

References

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

-

Gordaliza, M., et al. (2015). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." ResearchGate.

-

BenchChem. (2025). "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols." BenchChem Technical Library.

-

Zubkov, V. O., et al. (2016).[2] "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." News of Pharmacy.

-

Srivastava, T., et al. (2021). "4-Oxoquinolines and monoamine oxidase: When tautomerism matters." Bioorganic & Medicinal Chemistry.

-

Materials Project. "Crystal Structure of C-C Bond Lengths in Heterocycles." Materials Project Database.

Sources

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione

Introduction: The Significance of Quinoline-4-thione Scaffolds in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1] Among its many derivatives, quinoline-4-thiones, the sulfur analogs of 4-quinolones, have garnered significant interest in medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced biological activity or novel pharmacological profiles. These thio-lactam functionalities serve as versatile intermediates for further chemical modifications, enabling the construction of complex molecular architectures for drug discovery programs. This document provides a comprehensive guide for the synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione, a valuable building block, commencing from the readily accessible precursor, 4-chloro-6,7-dimethoxyquinoline. This protocol is designed for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Overview of the Synthesis

The synthetic strategy is a two-step process. The initial and critical step involves the preparation of the starting material, 4-chloro-6,7-dimethoxyquinoline, from its corresponding 4-hydroxy precursor. Subsequently, a thionation reaction is employed to convert the 4-chloroquinoline into the desired 6,7-Dimethoxyquinoline-4(1H)-thione. This application note will detail a robust protocol for each of these transformations, emphasizing the rationale behind procedural choices and providing key safety considerations.

Part 1: Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a fundamental transformation in quinoline chemistry. This is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2]

Reaction Scheme: Chlorination

Sources

Application Note: Streamlined One-Pot Synthesis of Dimethoxyquinoline Thiones for Drug Discovery Scaffolds

Abstract: This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of dimethoxyquinoline thiones, a class of heterocyclic compounds of significant interest in medicinal chemistry. The 6,7-dimethoxyquinoline scaffold is a key pharmacophore found in numerous biologically active molecules.[1][2] The introduction of a thiocarbonyl group can modulate this activity, offering new avenues for drug development.[3] We present two robust, one-pot methodologies that offer significant advantages in terms of operational simplicity, reduced reaction time, and high efficiency, making them ideal for library synthesis and lead optimization in a drug discovery context.[4]

Introduction: The Significance of Dimethoxyquinoline Thiones

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of drugs with a vast range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[5][6][7] The substitution pattern on the quinoline ring is crucial for biological activity. Specifically, the 6,7-dimethoxy substitution is a recurring motif in potent enzyme inhibitors and other therapeutic agents.[1][2]

The replacement of a carbonyl oxygen with sulfur to form a thione (thionation) is a powerful strategy in drug design. This modification can enhance a molecule's lipophilicity, alter its metabolic stability, and improve its binding affinity to target proteins. Quinoline thiones, the sulfur analogs of quinolones, have demonstrated a broad spectrum of biological activities and are valuable intermediates in the synthesis of more complex sulfur-containing heterocycles.[8][9]

"One-pot" or "tandem" synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable in modern organic synthesis. They reduce waste, save time and resources, and can lead to higher overall yields. This application note details two distinct one-pot strategies for preparing dimethoxyquinoline thiones, aimed at researchers in synthetic chemistry and drug development.

Strategic Approaches and Mechanisms

We will explore two reliable one-pot methods for synthesizing dimethoxyquinoline thiones, starting from readily available precursors.

Strategy A: Conrad-Limpach Cyclization Followed by In-Situ Thionation This classic approach to 4-quinolones is adapted into a one-pot procedure. It involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone), followed by thionation in the same reaction vessel using Lawesson's Reagent.[10][11]

Strategy B: Electrocyclic Reaction of In-Situ Generated Isothiocyanates This modern approach builds the quinoline-2-thione skeleton through a novel pathway. It involves the formation of a 2-isocyanostyrene intermediate, which then reacts with elemental sulfur to generate a 2-isothiocyanatostyrene. This intermediate undergoes a spontaneous 6π-electrocyclic reaction to yield the final quinoline-2-thione product.[12]

Mechanism for Strategy A (Conrad-Limpach/Thionation)

The reaction proceeds in two main stages within the same pot:

-

Quinolone Formation: 3,4-Dimethoxyaniline attacks the ketone carbonyl of ethyl acetoacetate. Following dehydration, a Schiff base is formed, which undergoes a thermally induced 6π-electrocyclic ring closure. Subsequent elimination of ethanol and tautomerization yields the stable 6,7-dimethoxy-4-quinolone.[10][13]

-

Thionation: Lawesson's Reagent (LR) is added directly to the reaction mixture. LR exists in equilibrium with its reactive monomer, dithiophosphine ylide. This species reacts with the quinolone's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. A retro-[2+2] cycloaddition then occurs, yielding the desired quinoline-4-thione and a stable phosphine oxide byproduct.[3][14][15]

Caption: Workflow for Strategy A: Conrad-Limpach/Thionation.

Mechanism for Strategy B (Isothiocyanate Cyclization)

This elegant synthesis also proceeds through a multi-step sequence in one pot:

-

Precursor Formation: The synthesis begins with a substituted 2-aminoacetophenone, which is formylated and then dehydrated to produce a 2-isocyanostyrene derivative.

-

Sulfurization & Cyclization: This is the key one-pot step. The isocyanide is treated with elemental sulfur in the presence of a selenium catalyst. This forms a 2-isothiocyanatostyrene intermediate. This intermediate, possessing a conjugated system of six π-electrons, undergoes a spontaneous, thermally-allowed conrotatory 6π-electrocyclization to form a dihydroquinoline intermediate, which rapidly tautomerizes to the aromatic 6,7-dimethoxyquinoline-2-thione.[12]

Caption: Workflow for Strategy B: Isothiocyanate Cyclization.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lawesson's Reagent can release H₂S upon contact with moisture and should be handled with care.

Protocol 1: One-Pot Synthesis of 6,7-Dimethoxy-2-methylquinoline-4(1H)-thione (Strategy A)

-

Materials:

-

3,4-Dimethoxyaniline (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

Dowtherm A (or Mineral Oil) as high-boiling solvent

-

Lawesson's Reagent (0.6 equiv)

-

Toluene (anhydrous)

-

Hexane, Ethyl Acetate for chromatography

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard glassware for workup and purification

-

-

Procedure:

-

Step 1 (Condensation): To the three-neck flask, add 3,4-dimethoxyaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). Stir the mixture at 140-150 °C for 1 hour. Water will be evolved and can be observed distilling off.

-

Step 2 (Cyclization): Add Dowtherm A (approx. 2x the volume of the initial reactants) to the flask. Increase the temperature to 250 °C and maintain for 30 minutes. The reaction will turn dark. Monitor the formation of the 4-quinolone intermediate by TLC if desired (after cooling a small aliquot).

-

Step 3 (Thionation): Cool the reaction mixture to approximately 100 °C. Carefully add anhydrous toluene to dilute the mixture, followed by the portion-wise addition of Lawesson's Reagent (0.6 equiv).

-

Step 4 (Reflux): Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the conversion of the quinolone to the quinoline-thione by TLC (the thione product is typically more colored and has a different Rf value).

-

Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target compound as a colored solid.

-

Protocol 2: One-Pot Synthesis of 6,7-Dimethoxy-4-phenylquinoline-2(1H)-thione (Strategy B)

This protocol is adapted from the general method described by Kobayashi et al. and assumes the prior synthesis of the 2-isocyanostyrene precursor from the corresponding 2-aminoacetophenone.[12]

-

Materials:

-

1-(2-Isocyano-4,5-dimethoxyphenyl)-1-phenylethene (1.0 equiv)

-

Elemental Sulfur (S₈, 1.5 equiv)

-

Selenium powder (Se, 0.1 equiv, catalytic)

-

1,2-Dichlorobenzene (or Xylene) as solvent

-

Dichloromethane (DCM), Hexane for chromatography

-

-

Equipment:

-

Schlenk tube or round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

Setup: To a Schlenk tube, add the 2-isocyanostyrene precursor (1.0 equiv), elemental sulfur (1.5 equiv), and selenium powder (0.1 equiv).

-

Solvent & Degassing: Add anhydrous 1,2-dichlorobenzene via syringe. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Place the sealed tube in a preheated oil bath at 140 °C. Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by TLC.

-

Workup & Purification: Cool the reaction mixture to room temperature. Transfer the mixture directly onto a silica gel column. Elute with a suitable solvent system (e.g., hexane/DCM gradient) to separate the product from selenium and excess sulfur. The desired product is typically a yellow or orange solid.

-

Comparative Data and Analysis

The two strategies offer distinct advantages and are suited for different synthetic goals.

| Parameter | Strategy A: Conrad-Limpach / Thionation | Strategy B: Isothiocyanate Cyclization |

| Target Position | Primarily Quinoline-4-thiones | Primarily Quinoline-2-thiones |

| Starting Materials | Simple anilines, β-ketoesters | Multi-step synthesis for isocyanide precursor required |

| Reagents | Dowtherm A, Lawesson's Reagent | Elemental Sulfur, Selenium (catalytic) |

| Temperature | High (up to 250 °C for cyclization) | Moderate (approx. 140 °C) |

| Reaction Time | 4-6 hours | 12-18 hours |

| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (70-90%)[12] |

| Pros | Utilizes cheap, readily available starting materials. | Novel pathway, high yields, avoids very high temperatures. |

| Cons | Requires very high temperatures; Lawesson's Reagent. | Precursor synthesis adds steps to the overall sequence. |

References

-

Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]

-

Nagalakshmi, S. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

-

SynArchive. (2024). Conrad-Limpach Synthesis. SynArchive. [Link]

-

Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Journal of Chinese Pharmaceutical Sciences, 27(9), 629-664. [Link]

-

Patil, P., & Sharma, P. (2014). Green and clean synthesis of quinoline derivatives: A review. RSC Advances, 4(41), 21271-21288. [Link]

-

Organic Chemistry. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. organic-chemistry.org. [Link]

-

Mogilaiah, K., et al. (2007). Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products. Indian Journal of Chemistry, 46B, 303-306. [Link]

-

Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

Zubenko, A. A., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Bioorganicheskaia khimiia, 47(1), 93-102. [Link]

-

Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(4), 685-692. [Link]

-

Wikipedia contributors. (2023). Lawesson's reagent. Wikipedia, The Free Encyclopedia. [Link]

-

Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Catalysts, 11(11), 1386. [Link]

-

Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

Reddy, C. S., et al. (2016). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 27-31. [Link]

-

Sharma, P. C., et al. (2022). Synthesis of Quinoline and its Derivatives using Various Name Reactions. IIP Series. [Link]

-

SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

-

Kumar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46979-46988. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. organic-chemistry.org. [Link]

- Google Patents. (1995). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

-

Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3220. [Link]

-

UniVOOK Chemical. (2024). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. UniVOOK. [Link]

-

Boumoud, B., et al. (2016). Microwave-assisted one-pot synthesis of polycyclic 4-quinolone derivatives. ResearchGate. [Link]

-

Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich-Heine-Universität Düsseldorf. [Link]

-

Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Scholars Research Library. [Link]

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-pot Methodologies [orgchem.hhu.de]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 15. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

Application Note: 6,7-Dimethoxyquinoline-4(1H)-thione as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Medicinal Inorganic Chemists Document Type: Advanced Application Note & Validated Protocols

Strategic Rationale: Why 6,7-Dimethoxyquinoline-4(1H)-thione?

The rational design of metallodrugs and transition-metal catalysts relies heavily on the electronic and steric tunability of the organic ligand. The 6,7-dimethoxyquinoline scaffold is a privileged pharmacophore, historically utilized in the development of kinase inhibitors and epigenetic modulators, such as G9a histone methyltransferase inhibitors[1].

By converting the C4-oxo group of this scaffold into a thione, the resulting molecule—6,7-Dimethoxyquinoline-4(1H)-thione (6,7-DMQT) —becomes a highly versatile ligand. The causality behind its efficacy in coordination chemistry is twofold:

-

Electronic Enrichment: The methoxy groups at the 6- and 7-positions exert a strong positive mesomeric (+M) effect. This pumps electron density into the quinoline ring, significantly enhancing the polarizability and nucleophilicity of the exocyclic sulfur atom.

-

HSAB Compatibility: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donor is exceptionally well-suited for stabilizing soft and borderline transition metals, such as Ruthenium(II), Palladium(II), and Copper(II), facilitating robust Metal-to-Ligand Charge Transfer (MLCT).

Tautomeric Dynamics and Coordination Modes

A critical mechanistic feature of 6,7-DMQT is its dynamic thione-thiol tautomerism. Quantum chemical investigations utilizing PM3, MP2, and B3LYP functional methods confirm the co-existence of both the quinoline-4-thione and 4-mercaptoquinoline (thiol) isomers in the gas phase[2].

In coordination chemistry, this tautomerism dictates the binding mode based on the reaction conditions:

-

Neutral S-Monodentate Binding: In neutral, non-polar conditions with soft metals (e.g., Ru(II) arene dimers), the ligand binds exclusively through the thione sulfur.

-

Anionic N,S-Bidentate Chelation: In the presence of a base, the thiol form is deprotonated into a thiolate. This allows for bidentate chelation through both the sulfur and the endocyclic nitrogen, forming a highly stable four-membered metallacycle with borderline metals like Cu(II).

Figure 1: Tautomeric equilibrium of 6,7-DMQT and its metal coordination pathways.

Validated Experimental Workflows

The following protocols have been engineered as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Figure 2: Experimental workflow for the synthesis and coordination of 6,7-DMQT.

Protocol 3.1: Synthesis of the 6,7-DMQT Ligand

Causality: Thionation is optimally achieved using Lawesson’s Reagent rather than traditional phosphorus pentasulfide (

-

Reaction Setup: Suspend 6,7-dimethoxyquinolin-4(1H)-one (1.0 eq, ~3.60 mmol) and Lawesson’s reagent (1.0 eq, 1.45 g) in a dry mixture of 50 mL anhydrous toluene and 5 mL anhydrous THF[4].

-

Note: THF is critical here to disrupt the strong intermolecular hydrogen bonding of the oxo-precursor, bringing it into solution.

-

-

Reflux: Heat the mixture to reflux (110 °C) under a strict nitrogen atmosphere for 30 minutes.

-

In-Process Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the highly polar oxo-precursor spot disappears, replaced by a higher-Rf yellow spot corresponding to the thione.

-

Isolation: Cool to room temperature, remove solvents in vacuo, and purify the residue via silica gel flash chromatography (petroleum ether/ethyl acetate).

-

Analytical Validation: FT-IR must show the complete disappearance of the

stretch at ~1630 cm⁻¹ and the emergence of a distinct

Protocol 3.2: Synthesis of S-Monodentate Ru(II)-Arene Complexes

Causality: Ruthenium(II) arene dimers, such as

-

Complexation: Dissolve 6,7-DMQT (2.0 eq) and

(1.0 eq) in anhydrous DCM/MeOH (1:1 v/v) under an argon atmosphere to prevent disulfide bond formation. -

Stirring: Stir at room temperature for 4 hours.

-

In-Process Validation: The successful cleavage of the Ru dimer is visually indicated by a distinct color shift from deep red to bright yellow/orange.

-

Precipitation: Concentrate the solution to 2 mL and precipitate the complex by adding cold diethyl ether. Filter and dry under vacuum.

Protocol 3.3: Synthesis of N,S-Bidentate Cu(II) Complexes

Causality: To force the ligand into its bidentate N,S-chelating mode, the thione must be deprotonated to the thiolate. Copper(II) strongly favors square-planar or distorted octahedral geometries stabilized by the resulting 4-membered metallacycle.

-

Deprotonation: Dissolve 6,7-DMQT (2.0 eq) in anhydrous methanol. Add sodium methoxide (2.0 eq) and stir for 15 minutes.

-

Metal Addition: Add a solution of

(1.0 eq) in methanol dropwise. -

In-Process Validation: The solution will immediately darken to a deep green/brown, indicative of Cu(II)-thiolate MLCT band formation.

-

Isolation: Stir for 2 hours, filter the resulting precipitate, wash with cold methanol, and dry.

Quantitative Data & Spectroscopic Validation

To ensure the integrity of the synthesized complexes, compare your analytical data against the standardized shifts expected upon coordination (Table 1).

Table 1: Comparative Spectroscopic Data for 6,7-DMQT and its Metal Complexes

| Analytical Parameter | Free 6,7-DMQT (Thione) | Ru(II) Complex (S-bound) | Cu(II) Complex (N,S-bound) |

| FT-IR: | ~1120 cm⁻¹ (Strong) | ~1080 cm⁻¹ (Shifted) | ~1050 cm⁻¹ (Weak/Absent) |

| FT-IR: | ~3150 cm⁻¹ (Broad) | ~3150 cm⁻¹ (Retained) | Absent (Deprotonated) |

| ¹H NMR: N-H Proton | ~13.5 ppm (br s) | ~13.8 ppm (Downfield shift) | Absent |

| UV-Vis: | ~380 nm (n | ~420 nm (MLCT) | ~450 nm (MLCT / d-d) |

Data Interpretation Note: The retention of the N-H proton in the Ru(II) complex ¹H NMR spectrum is the definitive proof of neutral S-monodentate coordination. Conversely, its absence in the Cu(II) complex confirms successful deprotonation and N,S-bidentate chelation.

References

1.[2] Molecular structure, Vibrational analysis (IR and Raman) and quantum chemical investigations of 1-aminoisoquinoline. ResearchGate. 2.[4] Dissertation Dipl. Biol. Christina Zimmer. Universität des Saarlandes. 3.[1] Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. PubMed Central (PMC). 4.[3] Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate.

Sources

- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

6,7-Dimethoxyquinoline-4(1H)-thione as a precursor for kinase inhibitors

Application Note: 6,7-Dimethoxyquinoline-4(1H)-thione in Kinase Inhibitor Design

Part 1: Executive Summary

The 6,7-dimethoxyquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved kinase inhibitors such as Cabozantinib (Cometriq/Cabometyx) and Foretinib . While the 4-oxo and 4-chloro derivatives are standard intermediates, 6,7-dimethoxyquinoline-4(1H)-thione represents a critical, underutilized pivot point for diversifying chemical libraries.

This guide details the application of the 4-thione intermediate to access sulfur-linked bioisosteres (thioethers) and as a reactive intermediate for synthesizing 4-anilinoquinolines under milder conditions than standard chlorination routes. By exploiting the unique reactivity of the thiocarbonyl group, researchers can generate novel Type I and Type II c-Met inhibitors with altered pharmacokinetic profiles and metabolic stability.

Part 2: Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Quinoline Scaffold in Oncology

The 6,7-dimethoxy motif mimics the ATP adenine ring, allowing the quinoline core to anchor into the hinge region of tyrosine kinases.

-

Target Specificity: High affinity for c-Met (HGFR) , VEGFR2 , and AXL .

-

Binding Mode: The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge region (typically Met1160 in c-Met).

-

The "Thione" Advantage:

-

Bioisosterism: Substitution of the 4-ether oxygen (as in Cabozantinib) with sulfur (thioether) modulates lipophilicity (LogP) and oxidative metabolic stability.

-

Synthetic Versatility: The thione is a "soft" nucleophile, allowing highly selective S-alkylation over N-alkylation, and can be activated (via S-methylation) to form a superior leaving group for nucleophilic aromatic substitution (

).

-

Signaling Pathway Context

Inhibitors derived from this scaffold block the HGF/c-Met axis .[1][2][3][4] Unchecked c-Met signaling leads to PI3K/AKT and RAS/MAPK activation, driving tumor metastasis and angiogenesis.

Figure 1: Mechanism of Action.[2] The quinoline inhibitor competes with ATP at the c-Met kinase domain, blocking downstream oncogenic signaling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione

Objective: Convert the commercially available 4-oxo precursor to the reactive 4-thione.

Reagents:

-

6,7-Dimethoxyquinolin-4(1H)-one (Starting Material)

-

Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (

) -

Solvent: Anhydrous Toluene or Pyridine

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 6,7-dimethoxyquinolin-4(1H)-one (1.0 eq) in anhydrous toluene (10 mL/g).

-

Addition: Add Lawesson’s Reagent (0.6 eq). Note: LR is preferred over

for cleaner workup and higher yields. -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. The product often precipitates as a yellow solid.

-

If solid forms: Filter and wash with cold toluene followed by hexanes.

-

If no precipitate: Concentrate the solvent to ~20% volume and add hexanes to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Validation:

-

Yield: Typically 80–90%.

-

Appearance: Yellow crystalline solid.

-

1H NMR (DMSO-d6): Look for the downfield shift of the NH proton (~13.5 ppm) and the absence of the carbonyl signal in 13C NMR (~175 ppm for C=S vs ~177 ppm for C=O, though shifts are subtle; MS is definitive).

-

Protocol B: Synthesis of S-Linked Kinase Inhibitors (Thioethers)

Objective: Create a library of 4-alkylthio-6,7-dimethoxyquinolines to screen for c-Met inhibition.

Procedure:

-

Activation: Dissolve 6,7-dimethoxyquinoline-4(1H)-thione (1.0 eq) in DMF (5 mL/mmol).

-

Deprotonation: Add anhydrous

(2.0 eq) and stir at room temperature for 30 mins. The solution may darken. -

Alkylation: Add the appropriate Alkyl/Aryl Halide (1.1 eq) (e.g., benzyl bromide, substituted phenacyl bromide).

-

Reaction: Stir at

for 2–4 hours. -

Quench: Pour the reaction mixture into ice-water (5x volume).

-

Isolation: Filter the resulting precipitate. Wash with water and diethyl ether.

-

Result: This yields the 4-thioether derivative, a bioisostere of the 4-alkoxy core found in many TKIs.

Protocol C: "One-Pot" Conversion to 4-Anilinoquinolines

Objective: Use the thione as a "soft" intermediate to access N-linked inhibitors (Cabozantinib analogs) without using corrosive

Procedure:

-

S-Methylation: React the thione (1.0 eq) with Methyl Iodide (1.1 eq) and

in Acetone to form the 4-(methylthio)-6,7-dimethoxyquinoline intermediate. Isolate by filtration. -

Displacement (

):-

Dissolve the 4-(methylthio) intermediate in isopropanol or ethoxyethanol.

-

Add the target Aniline (e.g., 4-fluoroaniline) (1.2 eq) and catalytic HCl or Acetic Acid.

-

Reflux for 12–24 hours. The methanethiol (

) byproduct is volatile (use a scrubber).

-

-

Outcome: The amine displaces the -SMe group to form the 4-anilinoquinoline .

Part 4: Data Analysis & Validation

Structural Validation Table

Compare the spectral signatures of the precursor and products to ensure successful transformation.

| Compound | Key 1H NMR Feature | Key 13C NMR Feature | MS (ESI) |

| 4-Oxo Precursor | NH @ ~11.5 ppm | C=O @ ~176 ppm | [M+H]+ |

| 4-Thione | NH @ ~13.5 ppm (Broad) | C=S @ ~174-178 ppm | [M+H]+ |

| 4-S-Alkyl (Thioether) | S-CH2 @ ~4.5 ppm | C4-S @ ~145 ppm | [M+H]+ |

| 4-Anilino | NH (Bridge) @ ~9.5 ppm | C4-N @ ~150 ppm | [M+H]+ |

Experimental Workflow Diagram

Figure 2: Synthetic divergence from the thione intermediate. Path 1 (Green) leads to novel S-linked inhibitors. Path 2 (Red) provides an alternative route to N-linked drugs.

Part 5: References

-

Elbadawi, M. M., et al. (2019). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity." European Journal of Medicinal Chemistry.

-

Wang, F., et al. (2019). "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Exelixis, Inc. (2012).[7] "Cabozantinib (Cometriq) Prescribing Information." FDA Access Data.

-

Zhaixin, Y., et al. (2017). "Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors." Bioorganic & Medicinal Chemistry.

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[8][4] Current Medicinal Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) [mdpi.com]

- 7. Cabozantinib - Wikipedia [en.wikipedia.org]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione

Application Note: Microwave-Assisted Synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione , a critical intermediate in the development of c-Met kinase inhibitors (e.g., analogs of Cabozantinib) and other heterocyclic pharmaceutical agents.

Traditional thionation methods using phosphorus pentasulfide (

Scientific Background & Mechanism

The Target Scaffold

The 6,7-dimethoxyquinoline core is an electron-rich pharmacophore. The conversion of the C4-carbonyl (oxo) to a thiocarbonyl (thione) is a pivotal activation step. The thione serves as a versatile "soft" electrophile for subsequent S-alkylation or nucleophilic displacement, often yielding 4-substituted thioethers or amines under milder conditions than their 4-chloro analogs.

Reaction Mechanism: The Lawesson’s Cycle

Lawesson’s Reagent acts as a source of the dithiophosphine ylide, a reactive species that undergoes a [2+2] cycloaddition with the quinolone carbonyl. The driving force is the formation of the stable P=O bond during the cycloreversion step.[1]

Figure 1: Mechanistic pathway of Lawesson's Reagent mediated thionation.[2][3][4] The reaction is driven by the thermodynamic stability of the P=O bond in the byproduct.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Precursor | 6,7-Dimethoxyquinolin-4(1H)-one (CAS: 13425-93-9) | Substrate |

| Reagent | Lawesson’s Reagent (CAS: 19172-47-5) | Thionating Agent (0.6 equiv) |

| Solvent | Anhydrous Toluene (or Anhydrous Chlorobenzene) | Medium (Non-polar preferred) |

| Reactor | Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator) | Energy Source |

| Vial | 10 mL or 35 mL pressure-rated glass vial with crimp cap | Reaction Vessel |

Step-by-Step Procedure

Step 1: Preparation

-

Weigh 1.0 mmol (205 mg) of 6,7-Dimethoxyquinolin-4(1H)-one into a 10 mL microwave process vial.

-

Add 0.6 mmol (243 mg) of Lawesson’s Reagent.

-

Note: LR provides two sulfur atoms per molecule. 0.5 equiv is stoichiometric, but a slight excess (0.6 equiv) ensures complete conversion.

-

-

Add 4.0 mL of anhydrous Toluene. Add a magnetic stir bar.[5]

-

Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 110 °C

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

Step 3: Workup & Purification

-

Cooling: Allow the vial to cool to room temperature (compressed air cooling usually built-in).

-

Visual Check: The reaction mixture should change from a white/pale suspension to a bright yellow/orange homogeneous solution or suspension.

-

Isolation (Precipitation Method):

-

If a solid has precipitated, filter it directly.

-

If no precipitate, concentrate the toluene to ~1 mL volume under reduced pressure.

-

Add 10 mL of cold Ethanol or Diethyl Ether . The thione product typically precipitates as a yellow solid.

-

-

Purification (Flash Chromatography):

-

If the precipitate is impure (contains LR byproducts), dissolve in minimal

. -

Run a short silica plug eluting with DCM:MeOH (98:2) . The thione moves faster (higher

) than the starting oxo-material.

-

Results & Analysis

Expected Data

| Parameter | Value / Observation | Notes |

| Appearance | Bright Yellow Solid | Distinct from the white "oxo" precursor. |

| Yield | 85% - 92% | Significantly higher than thermal reflux (~60%). |

| Melting Point | >220 °C (dec.)[6][7][8][9] | Determine experimentally; thiones often have high MPs. |

| TLC ( | ~0.6 (5% MeOH in DCM) | Higher than precursor ( |

Spectral Validation (NMR)

The transformation is confirmed by the disappearance of the carbonyl signal and the appearance of the thiocarbonyl signal.

-

C NMR (DMSO-

-

Precursor (C=O): Signal at ~172–176 ppm .

-

Product (C=S): Signal shifts downfield to ~190–200 ppm .

-

-

H NMR (DMSO-

-

Protons at positions 2 and 5 often experience a downfield shift (

ppm) due to the strong anisotropy of the C=S bond compared to C=O. -

The N-H proton signal becomes broader and shifts downfield (often >13 ppm).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the thione product.

Troubleshooting & Optimization

-

Incomplete Reaction: If TLC shows remaining starting material after 10 minutes, extend irradiation to 20 minutes. Do not increase temperature above 130°C to avoid decomposition of the methoxy groups.

-

Solubility Issues: If the starting material is insoluble in Toluene, switch to Chlorobenzene (higher dielectric constant, better microwave absorption) or add a small amount of Anhydrous DMF (0.5 mL).

-

Odor Control: Lawesson’s Reagent and the thione product can have a strong sulfurous odor. All workup must be performed in a fume hood. Treat glassware with bleach solution before washing to oxidize residual sulfur compounds.

Safety & Compliance

-

Hydrogen Sulfide (

): Trace amounts of -

Lawesson's Reagent: Moisture sensitive and releases toxic fumes upon hydrolysis. Store in a desiccator.

-

Pressure: Ensure the microwave vial is not overfilled (max 60% volume) to prevent over-pressurization.

References

-

Microwave-Assisted Thionation Overview

-

Senthil, K., et al. "Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones." Asian Journal of Chemistry, 2008. Link

-

-

Lawesson's Reagent Applications

-

Precursor Characterization (6,7-Dimethoxyquinolin-4-one)

-

PubChem Compound Summary for CID 459611. Link

-

-

Microwave Synthesis of Quinolines

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43, 6250–6284. Link

-

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione

Welcome to the technical support guide for the synthesis of 6,7-Dimethoxyquinoline-4(1H)-thione. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound. Our guidance is grounded in established chemical principles and field-proven experience.

Introduction: The Importance of Thionated Quinolones

The conversion of a carbonyl to a thiocarbonyl group is a powerful strategy in medicinal chemistry for modulating the biological and pharmacokinetic properties of a drug candidate.[1] Thionated quinolones, such as 6,7-Dimethoxyquinoline-4(1H)-thione, are analogs of widely studied quinolone scaffolds. This structural modification can lead to new therapeutic applications, including enhanced anticancer or antibacterial activity, by altering factors like cell permeability, metabolic stability, and target binding interactions.[2][3]

The primary route to this compound involves the thionation of the corresponding oxygen analog, 6,7-Dimethoxyquinolin-4(1H)-one. While seemingly straightforward, this reaction presents several common challenges related to reagent choice, reaction conditions, and, most critically, product purification. This guide will address these issues directly.

Recommended Synthesis Workflow

The most reliable method for preparing 6,7-Dimethoxyquinoline-4(1H)-thione is the direct thionation of 6,7-Dimethoxyquinolin-4(1H)-one using Lawesson's Reagent (LR).

Sources

- 1. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Recrystallization solvents for high-purity quinoline thiones

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of quinoline thiones. Drawing from established purification principles and field-proven experience, this document explains the causality behind experimental choices to ensure you can develop a robust, self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: Why are quinoline thiones challenging to purify by recrystallization?

Quinoline thiones present a unique set of purification challenges due to their chemical nature. Firstly, they exist in a tautomeric equilibrium between the thione and thiol forms, which can influence their solubility profile in different solvents[1]. Secondly, like many N-heterocycles, they can exhibit high polarity, making the selection of an ideal solvent—one that provides high solubility at elevated temperatures but low solubility at room temperature—a non-trivial task. Finally, some quinoline derivatives can be unstable in certain solvents or at high temperatures, leading to decomposition during the purification process[2].

Q2: How do I begin selecting a suitable recrystallization solvent?